molecular formula C14H11ClN2O6S B3608510 methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate

methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate

Cat. No. B3608510
M. Wt: 370.8 g/mol
InChI Key: OSXZYMWRINDRCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including nitration, sulfonylation, and esterification . Nitration is a process where a nitro group (-NO2) is added to a molecule, often using a mixture of nitric and sulfuric acids . Sulfonylation involves the addition of a sulfonyl group (-SO2R) to a molecule . Finally, esterification is a reaction between a carboxylic acid and an alcohol to form an ester .


Molecular Structure Analysis

The molecular structure of “methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate” would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds . Attached to this ring would be the sulfonyl, nitro, and benzoate groups . The exact 3D structure would depend on the specific locations of these groups on the benzene ring .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions and reagents present. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to produce a carboxylic acid . The specific reactions and their mechanisms would depend on many factors, including the reaction conditions and the presence of other functional groups in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information about its intended use, it’s difficult to provide a detailed explanation of its mechanism of action .

properties

IUPAC Name

methyl 2-chloro-5-[(4-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6S/c1-23-14(18)12-8-9(2-7-13(12)15)16-24(21,22)11-5-3-10(4-6-11)17(19)20/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXZYMWRINDRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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